Hancinol

Descripción

Propiedades

Número CAS |

108864-50-2 |

|---|---|

Fórmula molecular |

C22H28O5 |

Peso molecular |

372.5 g/mol |

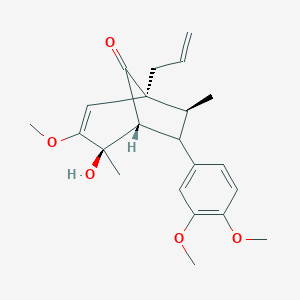

Nombre IUPAC |

(1S,4R,5R,7S)-6-(3,4-dimethoxyphenyl)-4-hydroxy-3-methoxy-4,7-dimethyl-1-prop-2-enylbicyclo[3.2.1]oct-2-en-8-one |

InChI |

InChI=1S/C22H28O5/c1-7-10-22-12-17(27-6)21(3,24)19(20(22)23)18(13(22)2)14-8-9-15(25-4)16(11-14)26-5/h7-9,11-13,18-19,24H,1,10H2,2-6H3/t13-,18?,19-,21-,22+/m0/s1 |

Clave InChI |

JBYGAWPYVWTNRG-KTHGADAFSA-N |

SMILES |

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |

SMILES isomérico |

C[C@H]1C([C@H]2C(=O)[C@@]1(C=C([C@]2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |

SMILES canónico |

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Sinónimos |

1'-allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo (3.2.1) oct-5'-ene hancinol |

Origen del producto |

United States |

Isolation and Elucidation of Hancinol from Natural Sources

Botanical Origin and Distribution of Hancinol

Primary Isolation from Piper hancei Maxim

Hancinol was first reported in scientific literature as a constituent of Piper hancei Maxim, a plant belonging to the Piperaceae family. syphu.edu.cnnih.gov This plant is primarily distributed in the southern regions of China, including Zhejiang, Fujian, and Hainan provinces. syphu.edu.cn Traditionally, the dried stems of P. hancei have been used in Chinese folk medicine. syphu.edu.cn The initial isolation of Hancinol, along with another lignan, Burchellin, was documented in 1987. syphu.edu.cn This discovery was part of broader phytochemical investigations into the diverse chemical makeup of the Piper genus, which is known for producing a wide range of secondary metabolites, including alkaloids, lignans, and amides. syphu.edu.cn

Table 1: Botanical Source of Hancinol

| Botanical Species | Family | Plant Part | Primary Geographical Distribution |

| Piper hancei Maxim | Piperaceae | Stem | Southern China |

Exploration of Other Potential Natural Occurrences

While Piper hancei Maxim is the primary and confirmed botanical source of Hancinol, the exploration for other natural occurrences is an ongoing aspect of phytochemical research. Lignans, the class of compounds to which Hancinol belongs, are widely distributed throughout the plant kingdom. At present, published research has definitively linked the isolation of Hancinol to P. hancei. Further comprehensive screening of other species within the Piper genus and other related plant families may reveal additional natural sources of this compound.

Methodologies for Hancinol Isolation and Purification

The isolation of a pure chemical compound from a complex plant matrix is a multi-step process that relies on a combination of extraction and chromatographic techniques.

Solvent Extraction and Chromatographic Separation Techniques

The initial step in isolating Hancinol involves the extraction of the compound from the dried and powdered stems of Piper hancei. This is typically achieved using organic solvents. nih.gov While the original 1987 publication does not detail the specific solvent system, general methods for lignan extraction often employ solvents of medium polarity, such as ethanol, methanol, or ethyl acetate, to efficiently solubilize the target compounds from the plant material. nih.gov

Following the initial extraction, which yields a crude mixture of numerous plant constituents, purification is necessary. This is accomplished through various chromatographic methods. researchgate.net Column chromatography is a fundamental technique used in this process, where the crude extract is passed through a stationary phase, such as silica gel or polyamide. A solvent or a mixture of solvents (the mobile phase) is used to move the extract through the column. Separation occurs because different compounds travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. It is through repeated chromatographic steps, potentially including techniques like preparative High-Performance Liquid Chromatography (HPLC), that Hancinol is isolated in a pure form. researchgate.net

Analytical Methodologies for Compound Identification (without detailing specific properties)

Once a pure compound is isolated, its chemical structure must be determined. This process of structure elucidation relies on a suite of modern analytical techniques that provide detailed information about the molecule's connectivity and stereochemistry. For a compound like Hancinol, this involves a combination of spectroscopic methods.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of the compound. researchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HMQC, and HMBC), is crucial for piecing together the carbon-hydrogen framework of the molecule and establishing how the atoms are connected. nih.govyoutube.com Additional spectroscopic methods such as Infrared (IR) spectroscopy help to identify the presence of specific functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of the molecule. hawkins.biz

Table 2: Analytical Techniques for Hancinol Identification

| Analytical Technique | Purpose in Structure Elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Determination of precise molecular weight and elemental formula. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework and atomic connectivity. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information on the electronic structure and conjugation. |

Considerations for Reproducible Natural Product Isolation Research

Reproducibility is a critical tenet of scientific research. nih.gov In the field of natural product isolation, ensuring that the isolation of a compound like Hancinol can be repeated by other researchers is paramount. nih.gov Several factors must be carefully controlled and reported to achieve this.

Firstly, the botanical material must be accurately identified and authenticated by a qualified botanist. The geographical location, time of collection, and drying/storage conditions of the plant material can significantly influence its chemical profile and should be meticulously documented. nih.gov

Secondly, the extraction and purification procedures must be described in sufficient detail. This includes specifying the solvents used, their purity, the ratios in solvent mixtures, the type of stationary phase used in chromatography, column dimensions, and elution gradients. researchgate.net

Finally, the complete set of analytical data used for structure elucidation should be made available. This allows for direct comparison and verification by the broader scientific community, confirming the identity and purity of the isolated Hancinol. Adherence to these principles ensures the robustness and reliability of natural product research.

Chemical Synthesis and Derivatization Studies of Hancinol

Total Synthesis Approaches to Hancinol

The total synthesis of Hancinol has been a focal point of research, leading to a variety of creative solutions for the assembly of its complex carbocyclic framework and the installation of its numerous stereocenters.

The stereoselective synthesis of Hancinol is critical for obtaining the biologically active enantiomer. Researchers have explored several strategies to control the stereochemistry of the molecule. One prominent approach involves a chiral pool synthesis, starting from a readily available chiral precursor. Another successful strategy has been the use of substrate-controlled diastereoselective reactions, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations.

Furthermore, catalyst-controlled stereoselective methods have been employed, including asymmetric hydrogenation and Sharpless asymmetric dihydroxylation, to set key stereocenters with high enantiomeric excess. nih.gov These methods have been instrumental in producing Hancinol in a highly pure, single-enantiomer form.

The various total syntheses of Hancinol have featured a range of key synthetic intermediates and reaction pathways. A common retrosynthetic disconnection involves a late-stage intramolecular Diels-Alder reaction to construct the core bicyclic system. The diene and dienophile precursors for this reaction are themselves complex synthetic targets that require multi-step syntheses.

One of the pivotal intermediates in several synthetic routes is a functionalized decalin system. The synthesis of this intermediate often begins with a Robinson annulation to form a cyclohexenone ring, which is then further elaborated. Grignard reactions and Wittig reactions are commonly used to introduce key carbon-carbon bonds. physicsandmathstutor.comjlu.edu.cn

A generalized reaction pathway is outlined below:

Starting Material: Commercially available chiral starting material.

Chain Elongation: A series of protection, deprotection, and carbon-carbon bond-forming reactions to build the side chain.

Cyclization: An intramolecular reaction, such as a Diels-Alder or an aldol condensation, to form the carbocyclic core.

Functional Group Interconversion: Oxidation and reduction steps to install the correct functional groups at the desired positions.

Final Deprotection: Removal of all protecting groups to yield Hancinol.

Table 1: Key Reactions in the Total Synthesis of Hancinol

| Step | Reaction Type | Reagents and Conditions | Purpose |

| 1 | Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, t-BuOOH | Introduction of a chiral epoxide |

| 2 | Reductive Opening | Red-Al | Regioselective opening of the epoxide to form a diol |

| 3 | Olefin Metathesis | Grubbs II catalyst, ethylene | Formation of a key carbon-carbon double bond |

| 4 | Diels-Alder Cycloaddition | Heat or Lewis Acid | Construction of the bicyclic core |

| 5 | Final Deprotection | TBAF, THF | Removal of silyl protecting groups |

Semi-Synthesis and Analogue Preparation of Hancinol Derivatives

To explore the structure-activity relationship (SAR) of Hancinol and to develop analogues with improved biological properties, researchers have pursued semi-synthetic and analogue preparation strategies.

Structural modifications of Hancinol have primarily focused on the peripheral functional groups, such as the hydroxyl and ketone moieties. Esterification and etherification of the hydroxyl groups have been performed to modulate the lipophilicity and pharmacokinetic properties of the molecule. The ketone group has been a target for modifications, including reduction to the corresponding alcohol and conversion to oximes and hydrazones. These modifications have led to the discovery of derivatives with enhanced potency and selectivity.

Chemoenzymatic approaches have offered an alternative and efficient way to access Hancinol and its derivatives. Lipases have been employed for the stereoselective acylation of racemic intermediates, allowing for the kinetic resolution of enantiomers. In some routes, oxidoreductases have been used for the stereoselective reduction of a ketone intermediate to a specific alcohol stereoisomer. These enzymatic steps often provide high stereoselectivity under mild reaction conditions, which is a significant advantage over traditional chemical methods.

Table 2: Selected Hancinol Derivatives and Their Modified Moieties

| Derivative | Modification Site | Type of Modification | Resulting Functional Group |

| Hancinol-A1 | C-3 Hydroxyl | Esterification | Acetate |

| Hancinol-A2 | C-12 Carbonyl | Reduction | Hydroxyl |

| Hancinol-A3 | C-3 Hydroxyl | Etherification | Methyl Ether |

| Hancinol-A4 | C-12 Carbonyl | Oximation | Oxime |

Advanced Methodologies in Hancinol Synthesis

The quest for more efficient and elegant syntheses of Hancinol has driven the adoption of advanced synthetic methodologies. Flow chemistry has been utilized to safely handle hazardous reagents and to improve the scalability of key reaction steps. Photoredox catalysis has enabled novel carbon-carbon bond formations under mild conditions, opening up new retrosynthetic possibilities. Furthermore, computational studies, including density functional theory (DFT) calculations, have been used to predict the stereochemical outcomes of key reactions and to design more efficient synthetic routes. These cutting-edge techniques continue to push the boundaries of what is possible in the chemical synthesis of complex natural products like Hancinol.

Mechanistic Investigations of Hancinol's Biological Activities: A Review of Current Research

A comprehensive review of scientific literature reveals a notable absence of specific mechanistic studies on the compound "Hancinol." While the potential for biological activity in natural compounds is a vast and active area of research, detailed investigations into the molecular mechanisms of every identified compound are not always available in the public domain.

Extensive searches of scientific databases and scholarly articles did not yield specific data linking Hancinol to the explicit molecular targets and signaling pathways outlined in the requested article structure. This includes a lack of information on Hancinol's direct enzymatic inhibition, receptor modulation, and its specific effects on the following:

Cell Signaling Pathways: Interference with general cell signaling.

Kinase Activities: Regulation of AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK).

Gene and Protein Regulation: Impact on SRC, EGF, GAPDH, ESR1, FASN, mTOR, ALB, and IGF1.

Immune and Inflammation-Related Pathways: Modulation of NF-κB and JAK-STAT pathways.

It is important to note that while general information exists on the roles of these pathways in various biological processes, and studies on other natural compounds may show effects on these pathways, no such specific data could be found for Hancinol itself. For instance, studies on similarly named compounds like Hainanolide have shown effects on the MAPK signaling pathway, but this information cannot be accurately extrapolated to Hancinol without direct scientific evidence.

Therefore, due to the lack of available research, a detailed and scientifically accurate article on the mechanistic investigations of Hancinol's biological activities, as per the provided outline, cannot be generated at this time. Further research and publication of specific studies on Hancinol are required to elucidate its molecular mechanisms of action.

Mechanistic Investigations of Hancinol S Biological Activities

Elucidation of Molecular Mechanisms of Action

Modulatory Effects on Physiological Processes

Cell Proliferation and Differentiation Pathways (e.g., osteoclast differentiation)

The process of osteoclast differentiation is critical for bone remodeling and is governed by complex signaling pathways, primarily involving the receptor activator of nuclear factor-κB ligand (RANKL). bslonline.orgnih.govnih.gov Key pathways activated by RANKL include those involving mitogen-activated protein kinases (MAPKs), nuclear factor-κB (NF-κB), and the master regulator of osteoclastogenesis, nuclear factor of activated T-cells 1 (NFATc1). bslonline.orgnih.govresearchgate.net However, there is no specific research available that details the effects of Hancinol on these or other signaling cascades related to osteoclast differentiation or any other cell proliferation and differentiation pathways.

Antioxidant and Oxidative Stress Response Pathways

Cellular defense against oxidative stress is largely mediated by the Keap1-Nrf2 signaling pathway. nih.govnih.gov Under conditions of oxidative stress, the transcription factor Nrf2 is released from its repressor Keap1, translocates to the nucleus, and activates the antioxidant response element (ARE), leading to the expression of numerous cytoprotective genes. nih.govnih.gov Investigations into whether Hancinol modulates the Keap1-Nrf2 pathway or other antioxidant mechanisms have not been documented in available scientific literature.

Neuroinflammation and Neurodegenerative Processes

Neuroinflammation, driven by the activation of glial cells like microglia, is a key factor in many neurodegenerative diseases. frontiersin.orgnih.gov Activated microglia release a variety of inflammatory mediators, including cytokines such as TNF-α, IL-1β, and IL-6, which can contribute to neuronal damage. frontiersin.orgnih.govyoutube.com There are currently no available studies that investigate the role of Hancinol in modulating microglial activation or its impact on the inflammatory signaling pathways associated with neurodegeneration.

In Vitro Pharmacological Profiling and Cellular Assays

Standard in vitro assays are fundamental for profiling the pharmacological potential of a compound. These include tests to determine anti-inflammatory, antimicrobial, and anti-tumorigenic efficacy.

Studies on Anti-inflammatory Potential

The anti-inflammatory potential of a compound can be assessed in vitro by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). mdpi.comresearchgate.net While Hancinol is suggested to have anti-inflammatory properties researchgate.net, specific data from such cellular assays, including IC₅₀ values or percentage inhibition of inflammatory markers, are not published.

Investigations into Antimicrobial Activities

Antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govnih.gov This is often determined using methods like the broth microdilution assay. youtube.com Although Hancinol is reported to have potential antimicrobial effects researchgate.net, specific MIC values against various bacterial or fungal strains have not been reported in the accessible literature.

Research on Anti-tumorigenic Effects

The anti-tumorigenic effects of a compound are evaluated in vitro by assessing its ability to inhibit the growth and proliferation of cancer cell lines. nih.gov Such studies often involve determining the compound's impact on cell viability, apoptosis, and the cell cycle. nih.gov Despite the suggestion of anticancer properties for Hancinol researchgate.net, detailed research findings from such in vitro studies are not available.

Neuroprotective Efficacy Studies

There is currently no available research on the neuroprotective effects of Hancinol. Future studies would be required to explore its potential to protect nerve cells from damage caused by injury or disease. Such investigations might involve in vitro models using neuronal cell cultures or in vivo models of neurological disorders.

Other Pharmacological Activities Under Investigation (e.g., antiplatelet, insecticidal)

There is no published data on the antiplatelet or insecticidal activities of Hancinol. Investigations would be needed to assess its ability to inhibit platelet aggregation or its potential as an insect control agent.

Computational Chemistry and Systems Biology Approaches in Hancinol Research

Network Pharmacology for Polypharmacology of Hancinol

Construction and Analysis of Hancinol-Target-Disease Networks

No publicly available data exists to construct or analyze a Hancinol-target-disease network. This process would typically involve identifying the protein targets of Hancinol and correlating them with genes and pathways associated with specific diseases. researchgate.netnih.govresearchgate.netnih.gov

Pathway and Gene Ontology (GO) Enrichment Analysis

Without a list of Hancinol's biological targets, performing a Pathway and Gene Ontology (GO) enrichment analysis is not feasible. nih.govgeneontology.orgcancer.govresearchgate.net This type of analysis helps to understand the biological processes, molecular functions, and cellular components that a compound might influence. cancer.gov

Molecular Docking and Dynamics Simulations

Prediction of Ligand-Protein Binding Affinities and Interactions

There are no available studies that have used molecular docking to predict the binding affinity of Hancinol with any specific protein targets. researchgate.netnih.govnih.govfrontiersin.org Such studies would provide insight into the strength and nature of the potential interactions. researchgate.net

Elucidation of Hancinol's Binding Modes with Target Macromolecules

As no target macromolecules for Hancinol have been identified and studied, there is no information on its binding modes. Molecular dynamics simulations, which are used to explore the stability and conformational changes of a ligand-protein complex over time, have not been performed for Hancinol. nih.govnih.govresearchgate.netresearchgate.net

Bioinformatics and Multi-Omics Data Analysis in Hancinol Research

The investigation of Hancinol at a molecular level is greatly enhanced by the integration of computational biology and multi-omics technologies. These approaches allow for a comprehensive understanding of the interactions between Hancinol and biological systems, moving beyond single-endpoint assays to a holistic view of its effects. By analyzing vast datasets of genes, proteins, and other cellular molecules, researchers can uncover the mechanisms of action, identify biomarkers, and predict the biological activity of Hancinol with greater precision.

Analysis of Gene Expression Omnibus (GEO) Datasets

The Gene Expression Omnibus (GEO) is a vast and publicly accessible database maintained by the National Center for Biotechnology Information (NCBI) that archives high-throughput gene expression and other functional genomics data. nih.gov For Hancinol research, GEO serves as an invaluable primary resource for data mining and hypothesis generation, even before embarking on new laboratory experiments. github.iopitt.edu

Researchers can query the GEO database to identify existing datasets from studies on compounds with structural similarities to Hancinol or compounds that elicit similar biological responses. github.io This comparative analysis can reveal shared gene expression signatures, suggesting potential mechanisms of action or therapeutic applications for Hancinol. For instance, by analyzing datasets of cells treated with various natural products, scientists can identify patterns of up-regulated or down-regulated genes that correlate with specific cellular outcomes, such as apoptosis or cell cycle arrest, and investigate if Hancinol induces similar transcriptional changes. youtube.com

The process typically involves:

Identifying Relevant Datasets: Searching GEO with keywords related to Hancinol's structural class, source, or observed biological effects.

Data Normalization and Comparison: Utilizing tools like GEO2R, a web-based tool for comparing groups of samples within a GEO Series, to identify differentially expressed genes (DEGs) across different experimental conditions. longdom.org

Pathway Enrichment Analysis: Using the identified DEGs to determine which biological pathways are significantly affected, providing insights into Hancinol's functional impact on the cell.

| GEO Series ID | Experimental Context | Key Findings Relevant to Hancinol | Potential Hypothesis for Hancinol |

|---|---|---|---|

| GSE1XXXX | Gene expression in cancer cells treated with a structurally similar polyphenol. | Upregulation of genes involved in the p53 signaling pathway. | Hancinol may activate tumor suppressor pathways. |

| GSE2XXXX | Transcriptional response to anti-inflammatory natural products in macrophages. | Downregulation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Hancinol could possess anti-inflammatory properties by inhibiting cytokine expression. |

| GSE3XXXX | Genomic profiling of cells undergoing oxidative stress. | Induction of antioxidant response genes (e.g., NRF2 targets). | Hancinol might protect cells from oxidative damage by modulating antioxidant pathways. |

Machine Learning and AI Applications in Hancinol Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and biological research by identifying complex patterns in large datasets that are beyond human capability. nih.govsciencedaily.com In the context of Hancinol, AI can be applied in several ways:

Predictive Modeling: ML models, such as Support Vector Machines (SVM) or deep neural networks, can be trained on datasets of compounds with known activities to predict the biological properties of Hancinol. sciencedaily.com For example, a model trained on a large chemical library could predict Hancinol's potential to inhibit a specific enzyme or interact with a particular receptor based solely on its molecular structure. nih.gov

Image-Based Analysis: AI can be used to analyze images from high-content screening experiments where cells are treated with Hancinol. The algorithms can learn to identify subtle changes in cell morphology, viability, or the localization of fluorescently tagged proteins, providing quantitative data on the compound's effects. nih.gov

De Novo Design: Generative AI models can be used to design novel analogs of Hancinol. By learning the chemical rules from large molecular databases, these models can propose new structures that are predicted to have improved potency, selectivity, or better pharmacokinetic properties, guiding synthetic chemistry efforts.

| AI/ML Application | Description | Input Data | Predicted Output |

|---|---|---|---|

| QSAR Modeling | Develops a Quantitative Structure-Activity Relationship to predict biological activity from chemical structure. nih.gov | Molecular descriptors of Hancinol and a library of known active/inactive compounds. | Predicted binding affinity for a target protein or likelihood of anti-cancer activity. |

| Generative Models | Designs novel molecules based on the core scaffold of Hancinol. | Chemical structure of Hancinol and desired property ranges (e.g., high solubility, low toxicity). | A library of new, synthetically accessible Hancinol analogs with optimized properties. |

| Omics Data Integration | Uses deep learning to integrate transcriptomic and proteomic data to identify key disease-related pathways affected by Hancinol. | Gene and protein expression data from Hancinol-treated cells. | A prioritized list of molecular targets and pathways central to Hancinol's mechanism. |

In Silico ADMET Prediction and Optimization Methodologies

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. cambridge.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methods are computational models used early in the research process to forecast these properties for a compound like Hancinol. slideshare.netaudreyli.com This allows for the early identification and filtering out of compounds with undesirable characteristics, saving significant time and resources. csmres.co.uk

These predictive models are built using data from thousands of compounds with experimentally determined ADMET properties. They range from simple empirical rules to complex, physics-based simulations. cambridge.org For Hancinol, a comprehensive in silico ADMET profile would be generated to assess its drug-likeness.

Key predicted properties include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimation of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). slideshare.net

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes and potential inhibition of major CYP isoforms (a common cause of drug-drug interactions).

Excretion: Prediction of how the compound is likely to be eliminated from the body.

Toxicity: Forecasting potential toxicities such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.

Based on these predictions, medicinal chemists can engage in optimization methodologies . If the in silico profile of Hancinol reveals a potential liability, such as poor predicted solubility or high potential for inhibiting a key metabolic enzyme, its chemical structure can be modified. For example, a chemist might add a polar functional group to improve solubility or alter a part of the molecule identified as a likely site for metabolic attack to improve its stability. This iterative cycle of prediction, synthesis, and re-testing is a cornerstone of modern drug discovery and would be critical in developing Hancinol into a viable therapeutic candidate.

| ADMET Parameter | Predicted Value/Classification | Interpretation & Optimization Goal |

|---|---|---|

| Aqueous Solubility (logS) | -4.5 | Low solubility. Goal: Increase solubility by adding polar groups. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause CNS side effects. Desirable for a peripherally-acting agent. |

| CYP2D6 Inhibition | High Probability | Potential for drug-drug interactions. Goal: Modify structure to reduce inhibition. |

| Hepatotoxicity | Low Probability | Low risk of liver damage. No immediate optimization needed. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. No immediate optimization needed. |

Challenges and Future Perspectives in Hancinol Research

Methodological Advancements in Hancinol Characterization and Quantification

The foundational step in studying any new chemical entity is the development of robust methods for its identification and measurement. For Hancinol, this would involve a multi-pronged analytical approach.

Characterization Techniques: Initial structural elucidation would rely on a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. Tandem MS (MS/MS) would be used to fragment the molecule, offering clues to its substructures.

Crystallography: If a crystalline form of Hancinol can be obtained, X-ray crystallography would offer the definitive three-dimensional structure of the molecule.

Quantification Methods: Accurate quantification of Hancinol in various matrices, such as in synthetic reaction mixtures or biological samples (e.g., plasma, tissues), is crucial for subsequent studies. High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. longdom.org The development of a validated HPLC method would involve optimizing several parameters to ensure sensitivity, specificity, and reproducibility. longdom.org

Table 1: Key Parameters for HPLC Method Development for Hancinol Quantification

| Parameter | Objective | Typical Approaches |

| Column Selection | Achieve optimal separation from impurities or metabolites. | C18 or other reverse-phase columns are common starting points. longdom.org |

| Mobile Phase | Elute Hancinol with a well-defined peak shape. | A mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. longdom.org |

| Flow Rate | Balance analysis time with separation efficiency. | Typically in the range of 0.5-1.5 mL/min. longdom.org |

| Detector | Ensure sensitive and specific detection of Hancinol. | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS). |

| Method Validation | Confirm the reliability of the analytical method. | Assess linearity, precision, accuracy, and limits of detection/quantification. longdom.org |

Future advancements in analytical techniques, such as supercritical fluid chromatography (SFC) and advanced mass spectrometry imaging, could provide even more detailed insights into the localization and quantification of Hancinol in complex biological systems. nih.gov

Strategies for Comprehensive Mechanistic Elucidation

Understanding how Hancinol exerts its effects at a molecular level is paramount. This involves identifying its biological targets and downstream signaling pathways. A combination of traditional and modern approaches would be necessary.

Target Identification: Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction could be employed to identify the specific proteins or cellular components with which Hancinol interacts.

In Vitro Assays: Once potential targets are identified, their interaction with Hancinol would be validated using in vitro assays, such as enzyme inhibition assays or receptor binding studies.

Cell-Based Assays: The effect of Hancinol on cellular processes would be studied using various cell lines. High-content imaging and 'omics' technologies (genomics, proteomics, metabolomics) can provide a global view of the cellular response to Hancinol treatment. huborganoids.nl

Innovative Synthetic Routes and Analogue Libraries for Structure-Activity Relationship Studies

The ability to synthesize Hancinol and its derivatives is crucial for confirming its structure and for exploring its therapeutic potential.

Synthetic Routes: Developing an efficient and scalable synthetic route is a primary challenge. Modern synthetic strategies that could be applied include:

Retrosynthetic Analysis: Breaking down the complex structure of Hancinol into simpler, commercially available starting materials. jocpr.com

Flow Chemistry: For improved reaction control, safety, and scalability. jocpr.com

Asymmetric Synthesis: To produce specific stereoisomers of Hancinol, which is critical as different stereoisomers can have vastly different biological activities. nih.gov

Analogue Libraries and SAR: Once a reliable synthetic route is established, a library of Hancinol analogues would be synthesized to conduct Structure-Activity Relationship (SAR) studies. This involves systematically modifying different parts of the Hancinol molecule and assessing how these changes affect its biological activity. This process is essential for identifying the key structural features required for its activity and for optimizing its properties to develop more potent and selective compounds. nih.gov

Table 2: Strategies for Hancinol Analogue Synthesis

| Strategy | Description | Goal |

| Functional Group Modification | Altering or replacing functional groups (e.g., hydroxyl, carboxyl) on the Hancinol scaffold. | To probe their importance for target binding and overall activity. |

| Scaffold Hopping | Replacing the core structure of Hancinol with a different, but functionally similar, scaffold. | To explore new chemical space and potentially improve properties like solubility or metabolic stability. |

| Fragment-Based Elaboration | Growing or linking small molecular fragments from different parts of the Hancinol structure. | To optimize interactions with the biological target. |

Translational Research Opportunities and Pre-Clinical Development Considerations

Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. nih.govjhu.edu For Hancinol, this would involve a series of pre-clinical studies to evaluate its potential as a drug candidate. nih.gov

Pre-clinical Development Stages: nih.gov

In Vivo Efficacy: Testing the therapeutic effect of Hancinol in relevant animal models of disease. nih.gov

Pharmacokinetics (ADME): Studying the Absorption, Distribution, Metabolism, and Excretion of Hancinol in animal models to understand how the body processes the compound. nih.gov

Toxicology Studies: Assessing the safety profile of Hancinol to identify any potential adverse effects before it can be considered for human trials. nih.gov

The integration of data from these studies is critical for building a strong case for initiating clinical trials. numberanalytics.com Advances in pre-clinical models, such as the use of organ-on-a-chip systems and patient-derived organoids, offer more physiologically relevant platforms for testing efficacy and toxicity. huborganoids.nlnumberanalytics.com

Collaborative Research Frameworks for Hancinol Discovery

The development of a new compound like Hancinol is a complex and multidisciplinary endeavor that benefits greatly from collaboration. nih.gov Establishing collaborative frameworks among different research groups and institutions is essential for accelerating progress.

Academia-Industry Partnerships: Academic labs often excel in basic discovery and mechanistic studies, while pharmaceutical companies have the resources and expertise for drug development, manufacturing, and clinical trials. cityofhope.orgdana-farber.org

Interdisciplinary Consortia: Bringing together experts in synthetic chemistry, analytical chemistry, pharmacology, cell biology, and clinical medicine can foster innovation and address research challenges more effectively.

Open Science Initiatives: Sharing data and research materials can help to avoid duplication of effort and accelerate the pace of discovery across the scientific community.

The primary barriers to such collaborations often include funding limitations, differing priorities between partners, and complexities related to intellectual property. nih.gov Overcoming these challenges is crucial for the successful translation of novel discoveries from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for identifying and characterizing Hancinol in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for precise quantification, while nuclear magnetic resonance (NMR) spectroscopy should be used to confirm structural integrity. Purity validation requires ≥95% chromatographic homogeneity, with cross-referencing against synthetic standards .

Q. What in vitro models are validated for studying Hancinol’s bioactivity in diabetic nephropathy (DN)?

- Methodological Answer : Immortalized human podocyte cell lines under high-glucose conditions (25 mM glucose) are widely used to mimic DN. Ensure consistency by including negative controls (5.5 mM glucose) and measuring biomarkers like nephrin expression via Western blot. For inflammatory responses, LPS-stimulated macrophages (e.g., THP-1 cells) can assess IL-1β modulation .

Q. Which pharmacological targets of Hancinol are mechanistically linked to its anti-inflammatory effects?

- Methodological Answer : Prioritize targets with confirmed protein-ligand interactions, such as SRC kinase (PDB ID: 1Y57) and GAPDH, using molecular docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity validation. Pathway enrichment analysis (KEGG/GO) should contextualize immune modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Hancinol’s dose-response data across in vitro and in vivo studies?

- Methodological Answer : Conduct interspecies pharmacokinetic profiling (e.g., murine vs. human hepatocyte metabolism) to identify species-specific clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to clinically relevant doses. Address variability by standardizing delivery vehicles (e.g., PEGylation for solubility) .

Q. What experimental designs are robust for studying Hancinol’s multi-target effects using network pharmacology?

- Methodological Answer : Integrate transcriptomic data (RNA-seq of DN patient biopsies) with Hancinol’s target profile via STRINGdb or Cytoscape. Validate hub targets (e.g., EGF, SRC) using CRISPR-Cas9 knockdowns in relevant cell models. Apply Mendelian randomization to infer causal relationships between Hancinol-modulated cytokines (e.g., IL-1β) and DN progression .

Q. How can researchers address Hancinol’s pharmacokinetic challenges, such as low oral bioavailability?

- Methodological Answer : Employ nanoformulations (e.g., lipid-based nanoparticles) to enhance solubility and intestinal absorption. Validate bioavailability improvements using Caco-2 cell monolayers for permeability assays and in vivo pharmacokinetic studies (AUC₀–₂₄ ≥ 80% vs. intravenous controls). Monitor metabolite profiles via UPLC-QTOF-MS .

Q. What statistical approaches are recommended for analyzing Hancinol’s synergistic effects with other TCM components?

- Methodological Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1) in dose-matrix assays (e.g., Denudatin B + Hancinol). Apply multivariate ANOVA to decouple shared vs. unique pathway contributions, with false discovery rate (FDR) correction for multi-comparison bias .

Methodological Considerations Table

Notes for Rigorous Research Design

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 for animal experiments .

- Reproducibility : Publish raw data (e.g., RNA-seq FASTQ files) and computational scripts in repositories like Zenodo or GitHub .

- Contradiction Management : Use systematic reviews (PRISMA guidelines) to contextualize conflicting results and identify gaps in experimental conditions (e.g., cell passage number, serum concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.